8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[45]decane-2,4-dione dihydrochloride is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spiro linkage: This is achieved through a cyclization reaction, where the appropriate precursors are reacted under controlled conditions to form the spiro compound.
Introduction of the benzyl group: This step involves the alkylation of the intermediate compound with benzyl chloride in the presence of a base.
Formation of the piperidinylmethyl group: This is typically achieved through a reductive amination reaction, where the appropriate aldehyde or ketone is reacted with piperidine in the presence of a reducing agent.
Final purification: The crude product is purified through recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of benzylated derivatives.
Scientific Research Applications
8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is used in the development of new drugs and in the study of drug-receptor interactions.
Biochemistry: It is used as a tool to study enzyme mechanisms and protein-ligand interactions.
Industrial Chemistry: The compound is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-2,8-diazaspiro[4.5]decane
- 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one
- 8-Benzyl-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
Uniqueness
8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride is unique due to its specific spiro linkage and the presence of both benzyl and piperidinylmethyl groups. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H30Cl2N4O2 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
8-benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C20H28N4O2.2ClH/c25-18-20(22-19(26)24(18)15-17-6-10-21-11-7-17)8-12-23(13-9-20)14-16-4-2-1-3-5-16;;/h1-5,17,21H,6-15H2,(H,22,26);2*1H |
InChI Key |
MKKKXYKHTVNGKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C(=O)C3(CCN(CC3)CC4=CC=CC=C4)NC2=O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.